N-(2-tert-butylphenyl)methanesulfonamide

Description

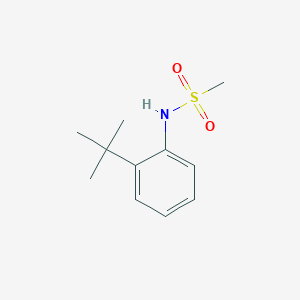

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H17NO2S |

|---|---|

Molecular Weight |

227.33 g/mol |

IUPAC Name |

N-(2-tert-butylphenyl)methanesulfonamide |

InChI |

InChI=1S/C11H17NO2S/c1-11(2,3)9-7-5-6-8-10(9)12-15(4,13)14/h5-8,12H,1-4H3 |

InChI Key |

DOTMNCWXUGWDEE-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 2 Tert Butylphenyl Methanesulfonamide and Derivatives

Direct Amination and Sulfonylation Routes

Direct methods for the formation of the N-S bond in N-(2-tert-butylphenyl)methanesulfonamide typically involve the reaction of a nucleophilic amine with an electrophilic sulfonyl source.

Reaction of Anilines with Methanesulfonyl Chloride

The most conventional method for the synthesis of N-aryl methanesulfonamides is the reaction of the corresponding aniline (B41778) with methanesulfonyl chloride. In the case of this compound, this involves the direct acylation of 2-tert-butylaniline (B1265841) with methanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine (B92270), triethylamine, or aqueous hydroxides. The reaction solvent is often a non-protic organic solvent such as dichloromethane (B109758) or diethyl ether.

The general reaction is as follows:

Optimization of Reaction Conditions and Reagents

To overcome the challenges posed by sterically hindered anilines, optimization of reaction conditions is crucial. One effective strategy is the use of a super-nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov DMAP-assisted sulfonylation has been shown to be effective for the acylation of weak nucleophiles and sterically hindered amines. nih.gov The mechanism involves the initial formation of a highly reactive sulfonylpyridinium intermediate, which is then more readily attacked by the sterically hindered aniline.

A study on the sulfonylation of various amine motifs highlighted the inefficiency of commonly used bases like 2,4,6-collidine for hindered systems and emphasized the superior catalytic effect of DMAP. nih.gov The use of DMAP in conjunction with a stoichiometric base can lead to significantly higher conversion rates and yields.

Table 1: Optimization of Sulfonylation for Hindered Amines This table is illustrative and based on general findings for hindered amines, not specifically this compound.

| Entry | Base/Additive | Solvent | Temperature | Conversion/Yield | Reference |

|---|---|---|---|---|---|

| 1 | Pyridine | DCM | RT | Low to Moderate | General Knowledge |

| 2 | 2,4,6-Collidine | NMP | RT | Inefficient | nih.gov |

| 3 | DMAP (catalytic), Triethylamine | DCM | RT | High | nih.gov |

Catalytic Approaches in the Synthesis of the Chemical Compound

Catalytic methods, particularly those employing transition metals, offer powerful alternatives for the synthesis of N-aryl sulfonamides, often with broader substrate scope and milder reaction conditions.

Palladium-Catalyzed N-Arylation Strategies

The Buchwald-Hartwig amination has emerged as a cornerstone of modern C-N bond formation, allowing for the coupling of amines with aryl halides. wikipedia.org This reaction can be adapted for the synthesis of N-aryl sulfonamides by coupling an aryl halide with a sulfonamide. For the synthesis of this compound, this would involve the reaction of 2-tert-butylphenyl halide (e.g., bromide or chloride) with methanesulfonamide (B31651).

A significant advantage of this approach is the avoidance of potentially genotoxic impurities that can arise from the reaction of anilines with methanesulfonyl chloride. acs.org Research has demonstrated a convenient and high-yielding Pd-catalyzed cross-coupling of methanesulfonamide with a variety of aryl bromides and chlorides. acs.org

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the sulfonamide, deprotonation, and reductive elimination of the N-aryl sulfonamide product. wikipedia.org

Table 2: Palladium-Catalyzed N-Arylation of Methanesulfonamide

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)₂ | BippyPhos | K₃PO₄ | t-BuOH | Good to Excellent | acs.org |

| Aryl Chloride | Pd(OAc)₂ | BippyPhos | K₃PO₄ | t-BuOH | Good to Excellent | acs.org |

Gold(I)-Catalyzed Transformations Involving N-Nucleophiles

Gold(I) complexes are known to be effective catalysts for various organic transformations due to their carbophilic Lewis acidity. While less common for the direct synthesis of N-aryl sulfonamides from aryl halides, gold(I) catalysts have been extensively used in the hydroamination of alkynes and allenes with N-nucleophiles, including sulfonamides. organic-chemistry.org These reactions typically involve the activation of the C-C multiple bond by the gold(I) catalyst, followed by the nucleophilic attack of the sulfonamide nitrogen.

For instance, Ph₃PAuOTf has been shown to catalyze the efficient intra- and intermolecular hydroamination of unactivated olefins with sulfonamides. organic-chemistry.org While this methodology is not a direct route to this compound from 2-tert-butylaniline or its corresponding halide, it represents a potential alternative synthetic strategy involving different starting materials.

Application of Ligand Systems in Catalytic Processes

The success of palladium-catalyzed N-arylation reactions is highly dependent on the nature of the phosphine (B1218219) ligand coordinated to the palladium center. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of the Buchwald-Hartwig amination. wikipedia.org

For the coupling of sulfonamides, which are relatively weak nucleophiles, the choice of ligand is critical. Bidentate phosphine ligands like BINAP and DPPF were early developments that improved the reliability of the amination of primary amines. wikipedia.org More recently, bulky monophosphine ligands, often referred to as "Buchwald ligands" (e.g., SPhos, XPhos, and BippyPhos), have shown exceptional activity for the coupling of a wide range of amines and amides, including sulfonamides, with aryl chlorides and bromides. acs.orgacs.org These ligands facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, even with challenging, sterically hindered substrates. The development of new ligands, such as KPhos, has even enabled the use of aqueous ammonia (B1221849) in palladium-catalyzed aminations, highlighting the power of ligand design. nih.gov

Table 3: Ligands for Palladium-Catalyzed N-Arylation of Sulfonamides

| Ligand | Key Features | Application | Reference |

|---|---|---|---|

| BINAP | Bidentate, chiral | Early generation, primary amines | wikipedia.org |

| DPPF | Bidentate, ferrocene (B1249389) backbone | Improved reliability for primary amines | wikipedia.org |

| BippyPhos | Bulky monophosphine | Coupling of methanesulfonamide with aryl halides | acs.org |

| SPhos/XPhos | Bulky monophosphine, biaryl backbone | Broad scope for C-N coupling | acs.org |

| KPhos | Dialkyl biheteroaryl phosphine | Amination with aqueous ammonia | nih.gov |

Enantioselective Synthesis and Stereocontrol for Chiral Analogues

The introduction of chirality into molecules containing the N-(2-tert-butylphenyl)sulfonamide scaffold opens up avenues for the creation of non-racemic compounds with specific three-dimensional arrangements. The steric bulk of the ortho-tert-butyl group plays a significant role in directing stereochemical outcomes, making this a fascinating area of research.

Chiral Palladium-Catalyzed N-Allylation of N-(ortho-tert-butylphenyl)sulfonamides

A key strategy for introducing a chiral center adjacent to the sulfonamide nitrogen is through palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful and versatile method for forming carbon-nitrogen bonds. researchgate.netresearchgate.net This reaction, often referred to as the Tsuji-Trost reaction, involves the reaction of a nucleophile, in this case, the deprotonated N-(ortho-tert-butylphenyl)sulfonamide, with an allylic substrate in the presence of a palladium catalyst and a chiral ligand. researchgate.net

Specifically, the reaction of various N-(2-tert-butylphenyl)sulfonamides with allyl acetate (B1210297) has been shown to proceed in an enantioselective manner. nih.gov The process typically involves the in situ generation of the sulfonamide anion using a base such as sodium hydride (NaH). This anionic species then acts as the nucleophile, attacking the π-allyl palladium complex formed from the palladium precursor and allyl acetate. The use of a chiral ligand is essential to induce enantioselectivity in the newly formed C-N bond.

The general reaction is as follows:

N-(2-tert-butylphenyl)sulfonamide + Allyl Acetate --(Pd catalyst, Chiral Ligand, Base)--> Chiral N-allyl-N-(2-tert-butylphenyl)sulfonamide

This methodology provides a direct route to optically active N-allylated sulfonamide derivatives which possess an N-C axially chiral structure. nih.gov

Investigation of Stereochemical Outcomes and Enantioselectivity

The stereochemical outcome of the palladium-catalyzed N-allylation is highly dependent on several factors, including the structure of the substrate, the choice of the chiral ligand, and the reaction conditions. Research has demonstrated that high levels of enantioselectivity can be achieved in the synthesis of N-C axially chiral sulfonamides derived from N-(2-tert-butylphenyl)sulfonamides. nih.gov

In a study by Kikuchi et al., the reaction of allyl acetate with various N-(2-tert-butylphenyl)sulfonamides in the presence of an (allyl-Pd-Cl)₂ catalyst and the (S,S)-Trost ligand yielded optically active N-allylated sulfonamides with enantiomeric excesses (ee) of up to 95%. nih.gov The spatial properties of the substrate were found to significantly influence the enantioselectivity of the reaction. The bulky tert-butyl group in the ortho position of the phenyl ring plays a crucial role in creating a chiral environment around the nitrogen atom, which, in conjunction with the chiral ligand, dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. The origin of this high enantioselectivity is attributed to the specific interactions within the transition state, which are governed by the architecture of the chiral ligand. ethz.ch

| Substrate | Chiral Ligand | Catalyst | Enantiomeric Excess (ee) | Reference |

| This compound | (S,S)-Trost Ligand | (allyl-Pd-Cl)₂ | Up to 95% | nih.gov |

Exploration of Chiral Ligands (e.g., Trost Ligands)

The choice of the chiral ligand is paramount in achieving high enantioselectivity in palladium-catalyzed asymmetric allylic alkylation. Trost ligands, which are C₂-symmetric diphosphine ligands derived from trans-1,2-diaminocyclohexane (DACH), have proven to be exceptionally effective in a wide range of AAA reactions, including the N-allylation of sulfonamides. researchgate.net

The Trost ligand, specifically the (1R,2R)-(+)-1,2-diaminocyclohexane-N,N'-bis(2-diphenylphosphinobenzoyl) derivative, and its enantiomer, create a well-defined chiral pocket around the palladium center. researchgate.net This chiral environment forces the incoming nucleophile to approach the π-allyl complex from a specific trajectory, leading to the preferential formation of one enantiomer of the product. The rigidity and steric bulk of the Trost ligand are key to its success in inducing high levels of stereocontrol.

Other classes of chiral ligands, such as those based on phosphinooxazolines (PHOX), have also been employed in asymmetric allylic alkylation, demonstrating the broad scope of ligand design in this field. researchgate.net The continued exploration and development of novel chiral ligands remain an active area of research, aiming for even higher efficiency and selectivity in these synthetically important transformations.

Synthesis of Complex this compound Derivatives

The N-allyl-N-(2-tert-butylphenyl)methanesulfonamide, synthesized via the enantioselective methods described above, serves as a valuable building block for the construction of more complex molecular architectures, including polycyclic and heterocyclic systems. The presence of the allyl group and the sulfonamide moiety provides multiple handles for further chemical transformations.

Incorporation into Polycyclic and Heterocyclic Systems

While specific examples detailing the incorporation of N-allyl-N-(2-tert-butylphenyl)methanesulfonamide into polycyclic and heterocyclic systems are not extensively documented in the reviewed literature, the chemical reactivity of N-allyl sulfonamides in general suggests several potential synthetic routes.

One common strategy for the synthesis of nitrogen-containing heterocycles is through cyclization reactions of unsaturated sulfonamides. For instance, cobalt-catalyzed cycloisomerization of β-, γ-, and δ-unsaturated N-acyl sulfonamides can lead to the formation of N-sulfonyl lactams and imidates. Although not demonstrated specifically for the title compound, this methodology offers a potential pathway to cyclic structures.

Another plausible approach involves ring-closing metathesis (RCM) of a diene precursor derived from N-allyl-N-(2-tert-butylphenyl)methanesulfonamide. This powerful reaction, often catalyzed by ruthenium-based catalysts, is widely used for the construction of various ring sizes.

Furthermore, intramolecular cyclization reactions, such as radical additions or transition-metal-catalyzed processes, could be envisioned. For example, a sulfonyl radical-induced addition-cyclization of a suitably functionalized N-allyl sulfonamide could lead to cyclopentane-fused systems.

Strategies for Introducing Additional Functional Groups

The N-allyl-N-(2-tert-butylphenyl)methanesulfonamide scaffold allows for the introduction of additional functional groups through various chemical transformations. The reactivity of the allyl group is particularly versatile.

Functionalization of the Allyl Group:

Oxidation: The double bond of the allyl group can be oxidized to afford a variety of functional groups. For example, dihydroxylation using osmium tetroxide would yield a diol, while ozonolysis would lead to an aldehyde. These functionalized products can then be used in subsequent reactions to build more complex structures.

Heck Reaction: The allyl group can participate in palladium-catalyzed Heck reactions with aryl or vinyl halides, allowing for the introduction of new carbon-carbon bonds.

Hydroformylation: This reaction would introduce a formyl group, providing a precursor for further derivatization.

Functionalization of the Aromatic Ring:

The phenyl ring of the N-(2-tert-butylphenyl) moiety can also be functionalized, although the steric hindrance from the tert-butyl group and the directing effects of the sulfonamide group would need to be considered. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially introduce new substituents on the ring, providing further points for molecular elaboration.

While the specific application of these strategies to this compound derivatives requires further investigation, the general principles of organic synthesis provide a roadmap for the future development of complex molecules based on this intriguing scaffold.

Synthesis via Sulfene (B1252967) Intermediates

The synthesis of methanesulfonamides can be achieved through a pathway involving the highly reactive intermediate, sulfene (CH₂=SO₂). This method circumvents the direct acylation of an amine with methanesulfonyl chloride under standard Schotten-Baumann conditions. Instead, it relies on the in-situ generation of sulfene, which is immediately trapped by the amine nucleophile.

The process is initiated by treating methanesulfonyl chloride with a non-nucleophilic base, such as triethylamine. The base abstracts a proton from the α-carbon of the methanesulfonyl chloride, leading to an E1cb elimination to generate the transient sulfene molecule. wikipedia.org This mechanistic pathway is supported by isotope labeling experiments and the successful trapping of the intermediate in cycloaddition reactions. wikipedia.org

Once formed, the electrophilic sulfene is susceptible to rapid attack by a nucleophile. In the context of synthesizing this compound, the nucleophile is 2-tert-butylaniline. The lone pair of the aniline nitrogen attacks the sulfur atom of the sulfene, forming a new N-S bond and generating a zwitterionic intermediate. A subsequent rapid proton transfer neutralizes the intermediate, yielding the final this compound product. The high reactivity of sulfene necessitates its generation in the presence of the trapping agent to ensure efficient reaction and minimize side reactions, such as sulfene dimerization. oup.com

Table 1: Reaction Scheme for Synthesis via Sulfene Intermediate

| Step | Reactants | Reagents/Conditions | Intermediate | Product |

| 1 | Methanesulfonyl Chloride | Triethylamine (Base) | Sulfene (CH₂=SO₂) | - |

| 2 | Sulfene, 2-tert-butylaniline | In-situ trapping | Zwitterionic Adduct | This compound |

C-N Bond Formation Reactions Relevant to the Chemical Compound

Modern organic synthesis provides powerful tools for constructing carbon-nitrogen bonds, which are central to the structure of this compound. These methods can offer alternative routes that may provide advantages in substrate scope or functional group tolerance compared to classical approaches.

Hypervalent iodine(III) reagents, such as phenyliodine diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), have emerged as effective mediators for oxidative coupling reactions to form C-N bonds under metal-free conditions. nih.gov These reagents function as powerful oxidants that can activate N-H bonds, facilitating their coupling with various partners. nih.gov

In a reaction relevant to the synthesis of the target compound's scaffold, a hypervalent iodine(III) reagent can be used to promote the coupling of an amine and a sulfonamide precursor. The mechanism is believed to involve the formation of a sulfonamide N–I bond. wikipedia.org For instance, the reaction of an amine with PIDA could generate an amine-associated hypervalent iodine species through ligand exchange. cdnsciencepub.comorganic-chemistry.org This activated species can then react with a suitable carbon-based nucleophile, or undergo reductive elimination to form the C-N bond. cdnsciencepub.comorganic-chemistry.org These reactions are prized for their mild conditions and operational simplicity. wikipedia.org

Table 2: Key Features of Hypervalent Iodine(III) Mediated C-N Bond Formation

| Feature | Description |

| Reagents | Phenyliodine diacetate (PIDA), [Bis(trifluoroacetoxy)iodo]benzene (PIFA) |

| Role | Act as non-metallic oxidants and electrophiles to activate N-H or S-H bonds. nih.gov |

| Mechanism | Can involve ligand exchange, reductive elimination, and radical pathways. wikipedia.orgcdnsciencepub.comorganic-chemistry.org |

| Advantages | Metal-free conditions, mild reaction temperatures, broad functional group compatibility. |

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical strategy for bond formation, creating a direct link between two unmodified C-H bonds or, in this context, a C-H and an N-H bond, with the formal loss of a hydrogen molecule. google.com This approach avoids the need for pre-functionalization of the starting materials (e.g., as halides or organometallics), which is a significant advantage over traditional cross-coupling methods. google.com

The synthesis of an N-aryl sulfonamide scaffold, such as that in this compound, can be envisioned via the CDC of an arene (e.g., tert-butylbenzene) and a sulfonamide (methanesulfonamide). These reactions typically require a metal catalyst (e.g., palladium, copper, or nickel) and an oxidant to facilitate the C-H and N-H bond cleavages. google.comresearchgate.net For example, nickel-catalyzed protocols have been developed for the cross-coupling of aryl halides with sulfonamides, demonstrating the feasibility of forming the crucial N-aryl bond. researchgate.net Similarly, copper-catalyzed dehydrogenative cross-coupling has been shown to be effective for linking N-arylglycine esters with phenols. researchgate.net While challenges such as regioselectivity and preventing homo-coupling must be addressed, CDC offers a modern and efficient pathway to complex molecules from simple precursors. nih.gov

Novel Precursors and Building Blocks in Synthesis

The selection of appropriate starting materials is fundamental to any synthetic strategy. The use of pre-functionalized precursors remains a robust and widely practiced approach for the reliable construction of target molecules.

The most direct and conventional synthesis of this compound involves the reaction between a functionalized aniline, specifically 2-tert-butylaniline, and a methanesulfonyl halide, typically methanesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

The synthesis is generally performed by reacting methanesulfonyl chloride with 2-tert-butylaniline in the presence of a base. researchgate.net The base, which can be an amine like pyridine or an inorganic base like potassium carbonate, serves to neutralize the hydrogen chloride (HCl) byproduct that is formed during the reaction. The amine's nucleophilic nitrogen atom attacks the electrophilic sulfur atom of the methanesulfonyl chloride, displacing the chloride leaving group and forming the stable N-S sulfonamide bond. The steric hindrance from the ortho-tert-butyl group on the aniline may influence the reaction rate, potentially requiring slightly more forcing conditions compared to unhindered anilines.

Table 3: General Procedure for Synthesis from Functionalized Precursors

| Reactant 1 | Reactant 2 | Solvent | Base | Key Transformation |

| 2-tert-butylaniline | Methanesulfonyl Chloride | Dichloromethane, Toluene, or similar inert solvent | Pyridine or Triethylamine | Formation of N-S bond via nucleophilic substitution. |

Structural Characterization and Advanced Analysis of the Chemical Compound

X-ray Single Crystal Diffraction Studies for Absolute Stereochemistry

Currently, there is no publicly available X-ray single crystal diffraction data for N-(2-tert-butylphenyl)methanesulfonamide. Such a study would be invaluable for definitively determining its solid-state conformation and absolute stereochemistry. X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's three-dimensional arrangement. For instance, in related sulfonamide structures, the geometry around the sulfur atom is typically tetrahedral, and the orientation of the phenyl and methanesulfonyl groups relative to each other would be of significant interest. researchgate.net

A hypothetical crystal structure analysis would likely reveal key parameters such as the unit cell dimensions, space group, and the placement of molecules within the crystal lattice. This information is critical for understanding intermolecular interactions in the solid state.

Conformational Analysis and Rotational Barriers

The conformational landscape of this compound is dictated by the rotation around the S-N and C-N bonds. The bulky tert-butyl group at the ortho position of the phenyl ring is expected to play a significant role in dictating the preferred conformation by introducing steric hindrance. This steric strain likely influences the rotational barriers around the key single bonds.

Studies on related N-aryl sulfonamides have shown that the rotation around the S-N bond can be restricted, leading to distinct conformers. uni.lu The barrier to rotation is influenced by both steric and electronic factors. In the case of this compound, the interaction between the tert-butyl group and the sulfonyl group would be a primary determinant of the conformational preference. Theoretical calculations, such as Density Functional Theory (DFT), could be employed to model the potential energy surface and estimate the rotational barriers between different conformational minima.

Analysis of Molecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The molecular structure of this compound allows for several types of non-covalent interactions that govern its supramolecular assembly.

Hydrogen Bonding: The sulfonamide group contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the oxygen atoms of the SO₂ group). In the solid state, it is highly probable that intermolecular N-H···O=S hydrogen bonds would be a dominant feature, leading to the formation of chains or dimeric motifs. scispace.com The presence and strength of these hydrogen bonds can be inferred from spectroscopic techniques like IR spectroscopy.

π-Stacking: The presence of the phenyl ring allows for the possibility of π-π stacking interactions between adjacent molecules in the crystal lattice. However, the bulky ortho-tert-butyl group might sterically hinder a parallel-displaced or sandwich-type π-stacking arrangement. The actual occurrence and geometry of such interactions would need to be confirmed by X-ray diffraction.

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for the identification and structural elucidation of this compound.

¹H NMR: The proton NMR spectrum would exhibit distinct signals for the aromatic protons, the N-H proton, the methyl protons of the methanesulfonyl group, and the protons of the tert-butyl group. The aromatic protons would likely appear as a multiplet in the range of 7.0-8.0 ppm. The N-H proton signal would be a broad singlet, with its chemical shift being dependent on the solvent and concentration. The methyl protons of the SO₂CH₃ group would give a sharp singlet, likely around 3.0 ppm. The nine equivalent protons of the tert-butyl group would produce a characteristic singlet further upfield.

¹³C NMR: The carbon NMR spectrum would show signals for all eleven carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region (120-140 ppm). The carbon atom of the methyl group attached to the sulfonyl group would appear at a characteristic chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group would also have distinct signals.

A hypothetical data table for the predicted NMR shifts is presented below.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 (m) | 120 - 140 |

| NH | Variable (br s) | - |

| SO₂CH₃ | ~3.0 (s) | ~40 |

| C(CH₃)₃ | ~1.3 (s) | ~35 (quaternary C), ~30 (methyl C) |

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺• would be expected at m/z 227.

The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a prominent peak at m/z 212. Another possible fragmentation pathway could be the cleavage of the S-N bond or the C-S bond.

A representative table of expected major mass spectral fragments is provided below.

| m/z | Proposed Fragment |

| 227 | [M]⁺• |

| 212 | [M - CH₃]⁺ |

| 148 | [C₁₀H₁₄N]⁺ |

| 91 | [C₇H₇]⁺ |

IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the N-H and S=O stretching vibrations. The N-H stretch would appear as a sharp band in the region of 3200-3400 cm⁻¹. The asymmetric and symmetric stretching vibrations of the SO₂ group are expected to be observed as two strong bands around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while C-H bending vibrations would appear at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric S=O stretch is often strong in the Raman spectrum. The aromatic ring vibrations would also give rise to characteristic Raman signals.

A table summarizing the expected key vibrational frequencies is shown below.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 | Weak |

| Aromatic C-H Stretch | > 3000 | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Asymmetric SO₂ Stretch | 1350 - 1300 | Moderate |

| Symmetric SO₂ Stretch | 1160 - 1130 | Strong |

| C-N Stretch | 1300 - 1200 | Moderate |

| S-N Stretch | 950 - 900 | Moderate |

Theoretical and Computational Investigations of N 2 Tert Butylphenyl Methanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of N-(2-tert-butylphenyl)methanesulfonamide. These methods employ the principles of quantum mechanics to compute the electronic structure and properties of the molecule.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a primary tool for investigating this compound. This method is favored for its balance of accuracy and computational efficiency. DFT calculations have been instrumental in determining the optimized geometry of the molecule, predicting its total energy, and understanding the distribution of electron density. Studies often utilize the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, to provide reliable results for organic molecules. These calculations help in elucidating the compound's structural parameters, such as bond lengths and angles, which are crucial for understanding its chemical behavior.

Hartree-Fock (HF) Level Calculations

Hartree-Fock (HF) calculations represent an ab initio approach that has also been applied to study this compound. While generally less accurate than DFT for many applications due to its neglect of electron correlation, the HF method provides a foundational understanding of the molecule's electronic structure. It is particularly useful for calculating the energies of molecular orbitals and providing a baseline for more advanced computational methods. The insights gained from HF calculations are often used as a starting point for more complex and accurate theoretical investigations.

Basis Set Selection and Computational Parameters

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set. For this compound, a commonly employed basis set is 6-31G(d,p). This split-valence basis set is augmented with polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible and accurate description of the electron distribution, particularly in regions of chemical bonding. The selection of appropriate computational parameters, including the basis set, is a critical step in ensuring the reliability and predictive power of the theoretical models.

Molecular Orbital Analysis

The study of molecular orbitals provides a deeper understanding of the electronic properties and reactivity of this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the analysis of these frontier orbitals reveals the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value |

|---|---|

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Natural Bond Orbital (NBO) Analysis

Table 2: NBO Analysis - Selected Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) |

|---|---|---|

| - | - | - |

| - | - | - |

Electrostatic Potential Mapping

Electrostatic Potential (ESP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. The ESP map highlights regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic centers, respectively.

In molecules structurally similar to this compound, such as other sulfonamide derivatives, the ESP map typically reveals a high electron density around the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide linkage. researchgate.net This creates a region of negative electrostatic potential, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the sulfonamide nitrogen and the aromatic protons generally exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. researchgate.net

A detailed analysis of the ESP for this compound would likely show a significant negative potential localized on the sulfonyl oxygens, making them strong hydrogen bond acceptors. The N-H proton would be the primary hydrogen bond donor site. Understanding these features is crucial for predicting intermolecular interactions, such as those occurring in crystal packing or receptor binding.

Table 1: Predicted Electrostatic Potential Features of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Sulfonyl Oxygen Atoms | Highly Negative | Nucleophilic; strong H-bond acceptor |

| Sulfonamide Nitrogen | Moderately Negative | Nucleophilic; potential H-bond acceptor |

| Sulfonamide Hydrogen | Positive | Electrophilic; primary H-bond donor |

| Aromatic Ring | Generally Negative (π-system) | Susceptible to electrophilic aromatic substitution |

| tert-Butyl Group | Slightly Positive (on Hydrogens) | Steric hindrance; weak electronic donor |

Molecular Dynamics (MD) Simulations

An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal the flexibility of the molecule, particularly the rotation around the S-N and C-N bonds. These rotations would define the accessible conformations of the molecule in solution. The tert-butyl group, due to its size, would be expected to restrict the rotational freedom around the C-N bond, influencing the preferred orientation of the phenyl ring relative to the sulfonamide group.

Simulations would also elucidate the hydration or solvation shell around the molecule. The polar sulfonyl and N-H groups would be expected to form strong hydrogen bonds with water molecules, while the nonpolar tert-butyl and phenyl regions would interact less favorably with a polar solvent. The balance of these interactions governs the solubility and partitioning behavior of the compound.

Furthermore, MD simulations can be used to calculate thermodynamic properties such as the free energy of solvation and to explore the energy landscape of different conformational states, complementing the static picture provided by conformational analysis.

Conformational Searching and Energy Landscape Analysis

Conformational analysis is crucial for understanding the three-dimensional structure and relative stabilities of the different spatial arrangements (conformers) of a molecule. For this compound, the key degrees of freedom are the torsion angles around the S-N and C-S bonds, as well as the orientation of the tert-butyl group.

Computational studies on structurally related molecules, such as N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide, have utilized methods like molecular mechanics (MM+) and semi-empirical methods (PM6) to identify stable conformers. scispace.com A similar approach for this compound would likely reveal several low-energy conformations. The steric bulk of the ortho-tert-butyl group is expected to play a dominant role in determining the preferred conformation, likely forcing the methanesulfonyl group to adopt a specific orientation to minimize steric clash.

The energy landscape of the molecule can be mapped by systematically rotating the key dihedral angles and calculating the corresponding energy. This landscape would show the energy barriers between different conformers and identify the global minimum energy structure. For instance, studies on similar methanesulfonamides have identified multiple rotational isomers. nih.gov It is anticipated that the most stable conformer of this compound will feature a specific arrangement that optimizes intramolecular interactions, such as weak hydrogen bonds, and minimizes steric repulsion. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies.

Computational Prediction of Spectroscopic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method for the accurate prediction of spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These computational predictions are invaluable for the interpretation of experimental spectra and for the structural elucidation of new compounds.

Vibrational Spectroscopy:

Theoretical calculations of the vibrational frequencies of this compound can be performed using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The calculated spectrum would show characteristic vibrational modes. For example, the symmetric and asymmetric stretching vibrations of the SO2 group are expected in the regions of 1125-1150 cm⁻¹ and 1295-1330 cm⁻¹, respectively. researchgate.net The N-H stretching vibration would appear at higher frequencies, typically above 3200 cm⁻¹. The various C-H and C-C stretching and bending modes of the phenyl and tert-butyl groups would also be predicted. Comparison of the calculated frequencies with experimental FT-IR and Raman spectra can confirm the molecular structure and identify the most stable conformer. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound (based on related compounds)

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretch | > 3200 | researchgate.net |

| C-H Stretch (Aromatic) | 3000 - 3100 | nih.gov |

| C-H Stretch (Aliphatic) | 2850 - 3000 | nih.gov |

| SO₂ Asymmetric Stretch | 1295 - 1330 | researchgate.net |

| SO₂ Symmetric Stretch | 1125 - 1150 | researchgate.net |

| C-N Stretch | 1200 - 1350 | - |

| S-N Stretch | 800 - 950 | - |

NMR Spectroscopy:

The ¹H and ¹³C NMR chemical shifts of this compound can also be calculated using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net These calculations are typically performed for the molecule in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better match experimental conditions. The predicted chemical shifts for the protons and carbons of the phenyl ring, the tert-butyl group, and the methyl group of the methanesulfonamide (B31651) moiety can be compared with experimental data to confirm the structure. For instance, the protons of the tert-butyl group would be expected to appear as a singlet at a characteristic upfield shift, while the aromatic protons would show a complex splitting pattern depending on their environment. spectrabase.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in this compound (based on related compounds)

| Nucleus | Group | Predicted Chemical Shift Range (ppm) | Reference |

| ¹H | N-H | 7.0 - 9.0 | spectrabase.com |

| ¹H | Aromatic C-H | 7.0 - 8.0 | spectrabase.com |

| ¹H | CH₃ (Sulfonyl) | 2.5 - 3.5 | researchgate.net |

| ¹H | C(CH₃)₃ | 1.0 - 1.5 | spectrabase.com |

| ¹³C | Aromatic C | 110 - 150 | researchgate.net |

| ¹³C | C (Sulfonyl) | 35 - 45 | researchgate.net |

| ¹³C | C(CH₃)₃ | 30 - 35 (quaternary), 25 - 30 (methyls) | researchgate.net |

Mechanistic Elucidation of Reactions Involving N 2 Tert Butylphenyl Methanesulfonamide and Analogues

Pathways in Catalytic Transformations (e.g., Palladium-Catalyzed N-Allylation)

Catalytic transformations are fundamental for the functionalization of sulfonamides. Palladium-catalyzed cross-coupling reactions, for instance, are essential methods in modern organic synthesis for forming C-C and C-heteroatom bonds. wildlife-biodiversity.comresearchgate.net The general mechanism for such reactions typically involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. researchgate.net

In the context of N-arylation or N-allylation of sulfonamides like N-(2-tert-butylphenyl)methanesulfonamide, a palladium(0) catalyst would initiate the cycle by oxidative addition to an aryl or allyl halide. The resulting Pd(II) complex would then coordinate with the deprotonated sulfonamide. The final step, reductive elimination, would form the desired N-aryl or N-allyl sulfonamide product and regenerate the Pd(0) catalyst. wildlife-biodiversity.comresearchgate.net

Recent advancements have also highlighted the use of photosensitized nickel catalysis for the C-N bond formation between sulfonamides and aryl electrophiles. nih.govprinceton.edu This dual catalysis process proposes a mechanism that begins with the oxidative addition of a Ni(0) complex to an aryl halide, forming a Ni(II)-aryl complex. nih.gov Ligand exchange with the sulfonamide and subsequent deprotonation yields a Ni(II)-aryl amido complex. nih.gov Through triplet-triplet energy transfer with a photocatalyst, an excited triplet-state nickel complex is formed, which then undergoes reductive elimination to yield the N-aryl sulfonamide product. nih.govprinceton.edu

A proposed catalytic cycle for the palladium-catalyzed N-allylation of a generic N-aryl sulfonamide is detailed below.

Table 1: Proposed Mechanistic Steps in Palladium-Catalyzed N-Allylation of N-Aryl Sulfonamides

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Oxidative Addition | A Pd(0) catalyst inserts into the allyl-X bond (where X is a leaving group like Cl, Br). | Allyl-Pd(II)-X complex |

| 2. Ligand Exchange | The deprotonated N-aryl sulfonamide displaces the halide (X) on the palladium center. | Allyl-Pd(II)-N(SO₂R)Ar complex |

| 3. Reductive Elimination | The allyl and sulfonamide groups couple, forming the C-N bond and regenerating the Pd(0) catalyst. | Pd(0) catalyst and N-allyl-N-aryl sulfonamide |

This table represents a generalized pathway; specific ligands and reaction conditions can influence the mechanism.

Intermediate Species Identification (e.g., Nitrenium Ions, Sulfenes, Radicals)

The reactions of this compound can proceed through various highly reactive intermediates depending on the reaction conditions.

Nitrenium Ions: N-Aryl nitrenium ions are recognized as potential intermediates in the reactions of derivatives of N-aryl hydroxylamines. chemrxiv.org While less common for sulfonamides under typical conditions, their formation could be envisioned under specific oxidative scenarios.

Sulfenes: These are highly reactive intermediates (R₂C=SO₂) that can be generated from methanesulfonyl derivatives. However, their involvement in reactions starting from a pre-formed N-aryl methanesulfonamide (B31651) is not a primary pathway, as sulfenes are typically generated from methanesulfonyl chloride in the presence of a base.

Radicals: Radical intermediates are increasingly implicated in modern synthetic methods. For instance, visible light-mediated processes can generate N-centered radicals from N-acyl sulfonamides, which can then undergo further reactions like alkene aminoarylation. nih.govacs.org In these pathways, a photocatalyst can initiate a single-electron transfer (SET) event to generate a radical cation from the sulfonamide, which then proceeds through a cascade of radical-mediated bond formations. nih.gov Another strategy involves accessing neutral sulfonyl radical intermediates through mild photocatalytic conditions, starting from N-sulfonylimines. acs.org These sulfonyl radicals can then be combined with various reaction partners, such as alkenes. acs.org

Table 2: Key Reactive Intermediates in Sulfonamide Chemistry

| Intermediate | Method of Generation (Example) | Subsequent Reactivity (Example) |

|---|---|---|

| N-centered Radical | Photoredox catalysis (Oxidative SET from N-acyl sulfonamide) nih.gov | Intramolecular cyclization onto an alkene nih.gov |

| Sulfonyl Radical | Photocatalysis (from N-sulfonylimine) acs.org | Addition to an alkene fragment acs.org |

| Nitrenium Ion | Oxidation of N-Arylhydroxylamine derivatives chemrxiv.org | Cyclization, rearrangement, or reaction with nucleophiles |

Role of Solvents and Additives in Reaction Mechanisms

Solvents and additives play a crucial role in the outcome of chemical reactions by influencing reaction rates, selectivity, and even the operative mechanism itself. researchgate.net

Additives: Additives can serve multiple purposes, such as acting as a base, a Lewis acid, or a radical trap. In nickel-catalyzed sulfonamidation, a base like tetramethylguanadine (TMG) is essential for the deprotonation of the sulfonamide, enabling its participation in the catalytic cycle. nih.gov In some copper-catalyzed amination reactions, a Lewis acid like ZnCl₂ can act synergistically with the copper catalyst. researchgate.net Additives can also be used in mechanistic studies; for example, the addition of a radical scavenger like TEMPO can help determine if a free-radical process is involved. researchgate.net

Influence of Steric and Electronic Effects on Reactivity and Selectivity

The steric and electronic properties of the substituents on both the aryl ring and the sulfonyl group profoundly impact the reactivity of N-aryl sulfonamides.

Steric Effects: The ortho-tert-butyl group on the phenyl ring of this compound imposes significant steric hindrance around the nitrogen atom. This bulkiness can hinder the approach of reactants and catalysts, potentially slowing down reaction rates compared to less substituted analogues. In some cases, steric congestion can completely inhibit a desired reaction pathway. For example, in a photocatalytic aminoarylation cascade, electron-donating ortho substituents on the sulfonamide were found to prohibit the desired aryl transfer, leading to undesired side products. nih.gov Similarly, in the preparation of alkyl sulfones via photocatalysis, increasing steric congestion around the sulfur atom (e.g., a tert-butyl group on the sulfonyl moiety) led to a decreased yield. acs.org

Electronic Effects: The electronic nature of the aryl ring influences the nucleophilicity and pKa of the sulfonamide N-H bond. Electron-withdrawing groups on the aryl ring decrease the electron density on the nitrogen, making the N-H proton more acidic and the corresponding anion more stable but less nucleophilic. Conversely, electron-donating groups increase the nucleophilicity of the nitrogen. In the chemoselective acidic hydrolysis of sulfonamides, electron-rich N-arylsulfonamides were found to provide sulfonyl group migration products, while electron-deficient substrates underwent efficient deprotection. acs.org In photocatalytic reactions, a range of electron-poor arenes on the sulfonamide were well-tolerated, delivering high yields. acs.org

Table 3: Predicted Influence of the 2-tert-butylphenyl Group

| Effect | Consequence on Reactivity/Selectivity |

|---|---|

| Steric Hindrance | May decrease reaction rates for N-functionalization due to hindered access to the nitrogen atom. nih.gov |

| Steric Hindrance | Can influence conformational preferences of intermediates, potentially affecting stereoselectivity in certain reactions. |

| Electronic Effect (Alkyl group) | The tert-butyl group is weakly electron-donating, slightly increasing the nucleophilicity of the nitrogen atom compared to an unsubstituted phenyl group. |

Deuterium (B1214612) Labeling Experiments for Mechanistic Insight

Deuterium labeling is a powerful tool for elucidating reaction mechanisms, particularly for tracking the fate of hydrogen atoms and determining rate-determining steps through the kinetic isotope effect (KIE). researchgate.net

In the context of reactions involving N-aryl sulfonamides, deuterium labeling can provide crucial evidence for proposed pathways. For example, to verify the source of a hydrogen atom in a product, a reaction can be run with a deuterated reagent. If the deuterium is incorporated into the product at a specific position, it confirms the role of that reagent as the H-atom donor. researchgate.net Such an experiment was used to show that a deuterated amine served as a hydrogen atom donor in a copper-catalyzed hydroamination reaction. researchgate.net

In photoredox-catalyzed reactions involving hydrogen atom transfer (HAT), using a deuterated solvent (like D₂O) or a deuterated thiol can help trace the pathway of hydrogen isotopes. nih.gov For instance, in a proposed photoredox cycle for the deuteration of α-amino C-H bonds, D₂O serves as the ultimate source of deuterium, which is transferred via a thiol mediator. nih.gov Control experiments are essential to confirm that light and all catalysts are necessary for the isotopic labeling to occur. nih.gov If a reaction involving this compound were proposed to proceed via deprotonation followed by protonation, running the reaction in the presence of D₂O would be expected to lead to deuterium incorporation at the nitrogen atom or other exchangeable sites.

Applications of N 2 Tert Butylphenyl Methanesulfonamide in Chemical Research

Asymmetric Catalysis and Ligand Design

N-(2-tert-butylphenyl)methanesulfonamide and its derivatives have emerged as significant scaffolds in the field of asymmetric catalysis, primarily due to their unique structural features that allow for the effective transfer of chirality. The sterically demanding tert-butyl group ortho to the sulfonamide nitrogen atom creates a chiral axis, which can be exploited in the design of chiral ligands for a variety of metal-catalyzed reactions.

Research has demonstrated that anionic species derived from various N-(2-tert-butylphenyl)sulfonamides can undergo enantioselective N-allylation in the presence of a chiral palladium catalyst. This reaction, catalyzed by a complex of palladium and the (S,S)-Trost ligand, proceeds with high enantioselectivity, achieving up to 95% enantiomeric excess (ee). The resulting optically active N-allylated sulfonamides possess a stable N-C axially chiral structure, highlighting the utility of the N-(2-tert-butylphenyl)sulfonamide framework in generating valuable chiral building blocks.

The general methanesulfonamide (B31651) group itself has also been studied for its role in asymmetric reactions. For instance, in Sharpless asymmetric dihydroxylations, methanesulfonamide can act as a general acid catalyst. It facilitates the protonation of intermediate osmate esters, a key step in the catalytic cycle. This dual functionality as both a cosolvent and a catalyst underscores the potential of sulfonamide-containing molecules in influencing the stereochemical outcome of reactions. While this research focuses on the broader class of methanesulfonamides, it provides a basis for understanding the potential catalytic roles of more complex derivatives like this compound.

Precursors for Complex Molecular Scaffolds

The structural and reactive properties of this compound make it a valuable precursor for the synthesis of more complex molecular architectures. The sulfonamide linkage provides a stable and versatile handle for further chemical transformations.

For example, related sulfonamides, such as 4-tert-butyl-2,6-dimethylbenzenesulfonamide, have been utilized in condensation reactions with glyoxal to generate a variety of complex products. These reactions, often catalyzed by strong acids like sulfuric acid, can lead to the formation of larger, symmetrical, and asymmetrical molecules incorporating the sulfonamide moiety. While this example does not directly involve this compound, it illustrates the synthetic potential inherent in the tert-butylphenyl sulfonamide framework for constructing intricate molecular scaffolds.

Furthermore, the asymmetric synthesis of 2-substituted pyrrolidines has been achieved using N-tert-butanesulfinyl aldimines, which share a functional similarity with this compound. In these syntheses, the addition of Grignard reagents to the sulfinyl aldimines proceeds with high diastereoselectivity, and the resulting products can be readily converted into pyrrolidine derivatives. This demonstrates the utility of related sulfonamide and sulfinamide structures as chiral auxiliaries and precursors for heterocyclic compounds.

Probes for Studying Molecular Recognition and Interactions

The specific arrangement of functional groups in this compound, including the aromatic ring, the bulky tert-butyl group, and the sulfonamide moiety, makes it a candidate for use as a molecular probe to investigate non-covalent interactions. These interactions are fundamental to molecular recognition in biological and chemical systems.

The sulfonamide group is a known hydrogen bond donor and acceptor, capable of participating in specific interactions with other molecules. The geometry of these interactions, particularly the preference for the hydrogen bond donor to interact with one of the sulfonyl oxygen atoms in a syn orientation, is a key aspect of its recognition properties.

Studies on the molecular interactions of various small molecules with proteins, such as bovine serum albumin, provide insight into how compounds with similar functional groups to this compound might behave. For instance, the binding of molecules to proteins is often driven by hydrogen bonding and hydrophobic interactions. The tert-butylphenyl group of this compound would be expected to participate in hydrophobic interactions within the binding pockets of proteins, while the sulfonamide group could form specific hydrogen bonds.

Analytical Methodologies for N 2 Tert Butylphenyl Methanesulfonamide

Chromatographic Purification Techniques (e.g., Column Chromatography, Radial Chromatography)

The purification of N-(2-tert-butylphenyl)methanesulfonamide from a crude reaction mixture is typically achieved using chromatographic techniques that separate compounds based on their differential partitioning between a stationary phase and a mobile phase. The choice of technique often depends on the scale of the purification and the nature of the impurities.

Column Chromatography

Column chromatography is a fundamental and widely used preparative technique for purifying organic compounds like this compound. researchgate.netnih.gov The principle of this method involves a solid stationary phase, most commonly silica (B1680970) gel, packed into a glass column. A solvent system, the mobile phase, is passed through the column to elute the components of the mixture at different rates. researchgate.net

For a moderately polar compound such as an N-aryl sulfonamide, a typical stationary phase is silica gel (SiO₂). The selection of the mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent and a more polar solvent is commonly employed, with the polarity being adjusted to control the elution rate of the compound. Based on procedures for structurally similar aryl sulfonamides, a common eluent system is a mixture of n-hexane and ethyl acetate (B1210297). nih.govnih.gov The purification process starts with loading the crude product, often pre-adsorbed onto a small amount of silica, onto the top of the column. The eluent is then passed through the column, and fractions are collected sequentially.

The progress of the purification is monitored by analyzing the collected fractions, typically using Thin Layer Chromatography (TLC), to identify which fractions contain the pure desired product. researchgate.net These pure fractions are then combined and the solvent is removed, usually by rotary evaporation, to yield the purified this compound.

Table 1: Illustrative Parameters for Column Chromatography Purification

| Parameter | Description | Typical Value/System |

| Stationary Phase | The solid adsorbent that retains the compounds. | Silica Gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase (Eluent) | The solvent system that carries the compounds through the column. | Hexane/Ethyl Acetate mixtures (e.g., 9:1 to 7:3 v/v) |

| Loading Method | How the crude sample is introduced to the column. | Dry loading (adsorbed on silica) or wet loading (dissolved in minimal solvent) |

| Fraction Analysis | Method used to check the purity of collected fractions. | Thin Layer Chromatography (TLC) with UV visualization |

Radial Chromatography

Radial chromatography, also known as centrifugal thin-layer chromatography, is another effective technique for the purification of organic compounds. nih.govresearchgate.net This method offers advantages over traditional column chromatography, including faster separation times and lower solvent consumption. researchgate.netnie.edu.sg The apparatus, often a Chromatotron, consists of a circular plate coated with a layer of adsorbent (like silica gel) that spins at a controlled speed. nih.gov

The crude sample is applied to the center of the plate. The mobile phase is then introduced at the center and moves outwards towards the periphery due to capillary action and centrifugal force. nih.govresearchgate.net This radial flow separates the components of the mixture into concentric circular bands. nih.gov The separated compounds are then washed from the edge of the plate with the solvent and collected as fractions. As with column chromatography, the purity of these fractions is assessed by TLC.

Monitoring Reaction Progress (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is an indispensable analytical tool for rapidly monitoring the progress of a chemical reaction, such as the synthesis of this compound. nih.gov It is a fast, simple, and inexpensive method to qualitatively assess the composition of the reaction mixture at various time points. researchgate.net

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, typically silica gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent). The eluent travels up the plate by capillary action, and as it passes the initial spot, it carries the components of the mixture up the plate at different rates depending on their polarity and affinity for the stationary phase.

To monitor a reaction, three lanes are typically spotted on a single TLC plate: the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself. By observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, a chemist can determine if the reaction is proceeding and when it has reached completion. researchgate.net The spots are visualized, often under UV light if the compounds are UV-active, or by using a chemical stain. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system and helps in identifying the product versus the reactants.

Table 2: Example of TLC for Reaction Monitoring

| Component | Hypothetical Rf Value | Observation on TLC Plate |

| Starting Material (e.g., 2-tert-butylaniline) | 0.65 | Spot intensity decreases as the reaction progresses. |

| This compound (Product) | 0.40 | A new spot appears and its intensity increases over time. |

| Reaction Mixture (at completion) | - | The spot corresponding to the starting material is absent or very faint, while the product spot is prominent. |

(Note: Rf values are dependent on the specific TLC plate and eluent system used. The values above are for illustrative purposes in a hypothetical hexane/ethyl acetate system.)

Future Research Directions and Emerging Areas

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of N-arylsulfonamides, including N-(2-tert-butylphenyl)methanesulfonamide, has traditionally relied on established methods. However, the future of its synthesis lies in the exploration of novel catalytic systems that offer milder reaction conditions, greater efficiency, and improved sustainability.

Recent advancements have highlighted the potential of palladium-catalyzed cross-coupling reactions for the N-arylation of methanesulfonamide (B31651). organic-chemistry.orgacs.orgcapes.gov.br These methods have demonstrated high yields and good functional group tolerance. organic-chemistry.org Future research will likely focus on developing more economical and environmentally friendly palladium catalyst systems, potentially utilizing lower catalyst loadings or exploring ligand-free conditions.

Beyond palladium, other transition metals are being investigated for the N-arylation of sulfonamides. For instance, copper-catalyzed N-arylation of sulfonamides with aryl bromides has been achieved under ligand-free conditions, offering a cost-effective alternative. nie.edu.sg Furthermore, the synergistic use of photoredox and copper catalysis presents a novel pathway for the synthesis of sulfonamides from aryl radical precursors and a sulfur dioxide source, even accommodating electron-deficient amines. acs.org The development of ligand-free cobalt-copper catalyzed cross-coupling reactions of aryl halides with primary amides also represents a promising avenue. researchgate.net

A particularly exciting frontier is the use of photocatalysis. A transition-metal-free photocatalytic strategy has been reported for the synthesis of arylsulfonamides using aryl triflates, a sulfur dioxide surrogate, and various amines under mild, room-temperature conditions with UV light. rsc.org This approach, utilizing sodium iodide as a dual-functional catalyst, opens the door to using abundant phenolic precursors for aryl radical generation. rsc.org Another innovative photocatalytic method involves the conversion of carboxylic acids to sulfinamide intermediates, which can then be transformed into sulfonamides. acs.org These emerging photocatalytic systems are poised to revolutionize the synthesis of this compound and its analogues.

Table 1: Emerging Catalytic Strategies for Sulfonamide Synthesis

| Catalytic System | Key Features | Potential Advantages |

| Palladium-based Catalysts | High yields, good functional group tolerance. organic-chemistry.org | Well-established, versatile. |

| Copper-based Catalysts | Ligand-free conditions, cost-effective. nie.edu.sg | Economical, reduced environmental impact. |

| Synergistic Photoredox and Copper Catalysis | Utilizes aryl radical precursors, accommodates diverse amines. acs.org | Mild conditions, broad substrate scope. |

| Ligand-free Cobalt-Copper Catalysis | Efficient for primary amides. researchgate.net | Avoids expensive ligands. |

| Transition-Metal-Free Photocatalysis | Uses aryl triflates, mild conditions. rsc.org | Sustainable, utilizes abundant precursors. |

| Photocatalytic Carboxylate to Sulfinamide Conversion | Divergent synthesis of sulfonamides. acs.org | Versatile, broad functional group tolerance. |

Advanced Computational Modeling for Predictive Design

The role of computational chemistry in modern drug discovery and materials science cannot be overstated. For this compound, advanced computational modeling is set to become an indispensable tool for predictive design and for understanding its chemical behavior at a molecular level.

While specific computational studies on this compound are not yet widely published, the principles of computational modeling are being extensively applied to related sulfonamide-containing molecules. These studies provide a roadmap for future research on the target compound. For instance, semiempirical quantum mechanical methods are being used to investigate the binding free energies and selectivity of sulfonamide-modified cannabinoids as enzyme inhibitors. northwestern.edu Such approaches could be employed to predict the biological activity of novel this compound derivatives.

Multiscale modeling, incorporating density functional theory (DFT), coarse-grained molecular dynamics, and kinetic Monte Carlo calculations, can be utilized to predict the dynamic interplay of chemical and physical properties of materials over time. researchgate.net This would be particularly valuable in designing derivatives of this compound for specific material applications, allowing for the in silico screening of properties like thermal stability and mechanical strength.

Future computational work will likely focus on:

Predicting Physicochemical Properties: Accurately calculating properties such as pKa, lipophilicity, and solubility for novel derivatives to guide synthetic efforts.

Structure-Activity Relationship (SAR) Studies: Building predictive models to understand how structural modifications to the this compound scaffold affect its biological activity.

Reaction Mechanism Elucidation: Using DFT and other methods to gain a deeper understanding of the reaction mechanisms of the novel catalytic systems being developed for its synthesis.

Investigation of Stereoselective Transformations

The introduction of chirality into molecules can have a profound impact on their biological activity and material properties. The investigation of stereoselective transformations to produce chiral derivatives of this compound is a significant area for future research.

The development of catalytic enantioselective methods for the synthesis of related chiral sulfonamides provides a strong foundation for this work. For example, the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been achieved through chiral palladium-catalyzed N-allylation. nih.gov This suggests that similar strategies could be applied to this compound to generate atropisomeric products with defined stereochemistry.

Furthermore, the stereoselective synthesis of molecules containing a tert-butyl group and a cyclobutane (B1203170) ring has been accomplished with high diastereoselectivity using ketoreductase (KRED) catalysis. mdpi.com This highlights the potential of biocatalysis in achieving high levels of stereocontrol in the synthesis of complex molecules. Future research could explore the use of enzymes to catalyze stereoselective reactions on the this compound scaffold or on its precursors.

Emerging areas of focus in stereoselective transformations include:

Asymmetric Catalysis: Developing new chiral catalysts, including both metal-based and organocatalysts, for the enantioselective synthesis of this compound derivatives.

Biocatalysis: Screening for and engineering enzymes that can perform stereoselective transformations on the molecule with high efficiency and selectivity.

Chiral Resolution: Developing efficient methods for the separation of enantiomers of chiral derivatives of this compound.

Development of New Derivatives with Tunable Chemical Properties

The true potential of this compound lies in its capacity to serve as a scaffold for the development of new derivatives with finely tuned chemical properties. By systematically modifying its structure, researchers can create a library of compounds with a wide range of functionalities.

The concept of tuning chemical properties through structural modification is well-established. For example, the alkylation of flavin derivatives has been shown to enable delicate tuning of their absorption and emission properties, optical bandgap, and thermal stability. thieme-connect.com Similarly, modifications to the this compound structure, such as altering the substituents on the phenyl ring or the sulfonyl group, can be expected to have a significant impact on its electronic and steric properties.

Future research in this area will likely concentrate on:

Systematic Structural Modification: Synthesizing a diverse range of derivatives by introducing different functional groups at various positions on the molecule.

Property-Oriented Synthesis: Designing and synthesizing derivatives with specific, predetermined properties for applications in areas such as medicinal chemistry, materials science, and agrochemicals.

High-Throughput Screening: Employing high-throughput screening techniques to rapidly evaluate the properties of newly synthesized derivatives and identify candidates with desired characteristics.

The development of new synthetic methodologies, as discussed in section 9.1, will be crucial for accessing a wider range of derivatives. For example, recent advances in the synthesis of sulfonamides from readily available amines and a sulfur dioxide source open up new possibilities for creating diverse libraries of compounds. acs.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.